Mal-PEG1-Bromide
Description
Significance of Heterobifunctional Compounds in Advanced Chemical Synthesis
Heterobifunctional crosslinkers are a specialized class of bifunctional linkers that feature two different reactive groups. creative-biolabs.comscbt.com This dissimilarity is a key advantage, as it allows for controlled, stepwise reactions. One functional group can react with a specific site on one molecule, and after purification, the second functional group can react with a specific site on another molecule. This sequential approach minimizes the formation of undesirable homodimers, which can be a significant issue with homobifunctional linkers (which have two identical reactive groups). creative-biolabs.com The ability to precisely control the conjugation process is critical in applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the study of protein-protein interactions. scbt.comsigmaaldrich.com The diverse range of available reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting sulfhydryl groups, provides chemists with the flexibility to design highly specific conjugation strategies. creative-biolabs.com
Overview of Mal-PEG1-Bromide as a Versatile Synthetic Intermediate
This compound, with the chemical name 1-(2-(2-bromoethoxy)ethyl)-1H-pyrrole-2,5-dione, is a heterobifunctional linker that neatly integrates the functionalities of a maleimide (B117702) group and a bromo group, separated by a short, single polyethylene (B3416737) glycol unit. hodoodo.comaxispharm.com The maleimide group is highly specific for reacting with sulfhydryl (thiol) groups, commonly found in the amino acid cysteine, to form a stable thioether bond. hodoodo.combroadpharm.comdcchemicals.com This reaction is efficient and proceeds under mild conditions, making it ideal for bioconjugation. On the other end of the molecule, the bromide atom serves as a good leaving group in nucleophilic substitution reactions. hodoodo.combroadpharm.comdcchemicals.com This allows for the attachment of a second molecule containing a nucleophilic group.
The presence of the short PEG spacer enhances the water solubility of the molecule. dcchemicals.com This combination of two distinct reactive moieties and a solubilizing linker makes this compound a valuable tool in the synthesis of complex biomolecules and materials. It is particularly noted for its use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. glpbio.commedchemexpress.combiocat.comtargetmol.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C8H10BrNO3 | hodoodo.comaxispharm.combroadpharm.comcreative-biolabs.com |
| Molecular Weight | ~248.1 g/mol | hodoodo.comaxispharm.combroadpharm.comcreative-biolabs.com |
| CAS Number | 1823885-81-9 | axispharm.combroadpharm.comglpbio.com |
| Appearance | Solid | hodoodo.com |
| Purity | Typically >95% or >98% | hodoodo.comaxispharm.combroadpharm.com |
| Solubility | Soluble in DMSO, DCM, DMF | hodoodo.combroadpharm.com |
| Storage Conditions | -20°C for long-term storage | hodoodo.combroadpharm.comcreative-biolabs.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLXDIKYASQPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Mal Peg1 Bromide
Established Synthetic Routes for Mal-PEG1-Bromide
The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the maleimide (B117702) ring followed by the introduction of the bromo functionality. While specific proprietary methods may vary, the fundamental approach is rooted in established organic chemistry principles.
A plausible and commonly employed synthetic strategy for N-substituted maleimides, which can be adapted for this compound, commences with the reaction of a primary amine with maleic anhydride (B1165640). chemicalbook.com This reaction proceeds readily to form the corresponding maleamic acid. Subsequent dehydration of the maleamic acid intermediate yields the stable five-membered maleimide ring.
In the context of this compound, the key precursor is 2-(2-bromoethoxy)ethan-1-amine. The synthesis can be envisioned as follows:
Formation of N-(2-(2-bromoethoxy)ethyl)maleamic acid: Equimolar amounts of 2-(2-bromoethoxy)ethan-1-amine and maleic anhydride are reacted in a suitable solvent, such as diethyl ether or acetic acid. orgsyn.org The amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the maleamic acid. This reaction is typically exothermic and proceeds at room temperature. orgsyn.org
Cyclization to this compound: The resulting N-(2-(2-bromoethoxy)ethyl)maleamic acid is then cyclized to form the maleimide ring. This is a dehydration reaction and is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297). chemicalbook.comorgsyn.org The reaction mixture is heated to drive off the water molecule, leading to the formation of the stable imide ring of this compound.
This two-step, one-pot synthesis is a general and efficient method for the preparation of N-substituted maleimides. chemicalbook.com
The utility of this compound lies in its ability to form conjugates with thiol-containing molecules. The efficiency of this conjugation is highly dependent on the reaction conditions. Several key parameters can be optimized to ensure high yield and specificity. researchgate.net
| Parameter | Recommended Conditions | Rationale |
| pH | 6.5 - 7.5 | Balances the reactivity of the thiol (favoring the more nucleophilic thiolate anion at higher pH) with the stability of the maleimide group (which can undergo hydrolysis at pH > 7.5). This pH range ensures high chemoselectivity for thiols over other nucleophiles like amines. nih.gov |
| Temperature | Room Temperature (20-25 °C) or 4 °C | The reaction is typically rapid at room temperature. Lowering the temperature to 4 °C can be beneficial for sensitive biomolecules and can be carried out overnight. atlantis-press.com |
| Molar Ratio of Reactants | 1.5 to 20-fold molar excess of this compound | A molar excess of the maleimide-containing compound is often used to drive the reaction to completion, especially when dealing with low concentrations of the thiol-containing substrate. The optimal ratio should be determined empirically. researchgate.netnih.gov |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO | The choice of solvent depends on the solubility of the substrates. For biomolecules, aqueous buffers are preferred. Organic co-solvents can be used if solubility is an issue. researchgate.net |
| Reaction Time | 30 minutes to several hours | The reaction is generally fast, with significant product formation observed within 30 minutes. researchgate.net Reaction time can be extended to ensure complete conjugation, particularly at lower temperatures or concentrations. |
This table is interactive. Users can sort the columns by clicking on the headers.
It is crucial to note that with larger biomolecules, steric hindrance can play a significant role in conjugation efficiency. In such cases, using a Mal-PEG linker with a longer PEG chain may improve accessibility to the thiol group. researchgate.net
Reaction Mechanisms and Chemoselectivity of Reactive Termini
The bifunctional nature of this compound is dictated by the distinct reactivity of its maleimide and bromide termini. The maleimide group exhibits high chemoselectivity towards thiols, which is a cornerstone of its application in bioconjugation.
The reaction between a maleimide and a thiol is a well-established and highly efficient conjugation method. It is classified as a Michael addition reaction. biorxiv.org
The formation of a stable thioether bond between the maleimide moiety of this compound and a thiol-containing substrate proceeds through a nucleophilic addition mechanism. The key steps are as follows:
Thiolate Formation: In a solution with a pH between 6.5 and 7.5, a portion of the thiol groups (-SH) will be deprotonated to form the more nucleophilic thiolate anion (-S⁻).
Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.
Protonation: The resulting carbanion is then protonated by a proton source in the reaction medium (e.g., water) to yield the final stable thioether conjugate.
This reaction is highly favorable due to the relief of ring strain in the maleimide upon addition and the formation of a strong carbon-sulfur bond.
The rate and efficiency of the thioether bond formation are influenced by several factors, which are critical to consider for successful conjugation.
| Factor | Influence on Reaction | Detailed Findings |
| pH | Significant | The reaction rate increases with pH up to around 8, as the concentration of the reactive thiolate species increases. However, at pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, which renders it unreactive towards thiols. Furthermore, at higher pH, the reaction loses its chemoselectivity as maleimides can start to react with amines (e.g., lysine (B10760008) residues in proteins). nih.gov |
| Thiol pKa | Modulates Reactivity | The pKa of the thiol group influences the concentration of the thiolate anion at a given pH. Thiols with lower pKa values will have a higher concentration of the reactive thiolate at a neutral pH, leading to faster reaction kinetics. biorxiv.org |
| Solvent | Can Affect Rate | The reaction is generally fast in aqueous buffers. The use of organic co-solvents like DMF or DMSO can be necessary for poorly soluble substrates but may alter the reaction kinetics. |
| Steric Hindrance | Can Reduce Efficiency | The accessibility of the thiol group on the substrate and the maleimide group on the linker can impact the reaction rate. For large biomolecules, steric hindrance can be a significant factor, potentially requiring longer reaction times or linkers with longer spacer arms. researchgate.net |
| Temperature | Affects Reaction Rate | As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, for biological molecules, it is often necessary to perform the reaction at lower temperatures to maintain their stability and integrity. nih.gov |
This table is interactive. Users can sort the columns by clicking on the headers.
Bromide Reactivity in Nucleophilic Substitution Pathways
The bromide end of this compound serves as an electrophilic center, susceptible to attack by a wide range of nucleophiles. broadpharm.comscbt.com Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by an electron-rich nucleophile. chemicalnote.com The structure of the alkyl halide is a primary determinant of the reaction mechanism. Since this compound contains a primary alkyl bromide (the carbon bonded to the bromine is attached to only one other carbon), its reactions are dominated by the SN2 (Substitution, Nucleophilic, Bimolecular) pathway. chemicalnote.comlibretexts.org
Mechanism of Halogen Displacement Reactions
Nucleophilic substitution reactions on alkyl halides primarily proceed via two distinct mechanisms: SN1 and SN2. libretexts.org
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comlibretexts.org This mechanism is characteristic of methyl and primary alkyl halides. libretexts.org Key features of the SN2 reaction include:
Bimolecular Kinetics : The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com
Backside Attack : The nucleophile must approach the carbon atom from the side directly opposite the leaving group. This is due to steric hindrance and electrostatic repulsion from the electron-rich leaving group, which blocks a frontal approach. libretexts.orgmasterorganicchemistry.comlibretexts.org
Pentacoordinate Transition State : As the reaction proceeds, it passes through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.compressbooks.pub
Inversion of Configuration : The backside attack forces the other three substituents on the carbon to "flip" over, much like an umbrella in the wind. This is known as Walden inversion. pressbooks.pubwebassign.net
The SN1 mechanism , in contrast, is a two-step process favored by tertiary alkyl halides. It involves the initial, slow departure of the leaving group to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile from either face. This mechanism is not favored for the primary bromide in this compound due to the high instability of a primary carbocation. reddit.com
| Characteristic | SN2 Mechanism | SN1 Mechanism |
|---|---|---|
| Alkyl Halide Substrate | Methyl > Primary > Secondary | Tertiary > Secondary |
| Kinetics | Second-order (Rate = k[RX][Nu]) | First-order (Rate = k[RX]) |
| Mechanism | One concerted step | Two steps |
| Intermediate | None (Transition state only) | Carbocation |
| Stereochemistry | Inversion of configuration | Racemization (mixture of inversion and retention) |
| Nucleophile | Favored by strong, concentrated nucleophiles | Favored by weak, poor nucleophiles (often the solvent) |
Substrate Scope and Stereochemical Implications
The substrate scope for the bromide end of this compound is broad, encompassing a variety of strong and weak nucleophiles capable of displacing the bromide leaving group. Examples of effective nucleophiles include:
Sulfur nucleophiles : Thiols (R-SH) and thiolates (R-S⁻)
Nitrogen nucleophiles : Amines (R-NH₂), azides (N₃⁻)
Oxygen nucleophiles : Hydroxides (OH⁻), alkoxides (R-O⁻), carboxylates (R-COO⁻)
Carbon nucleophiles : Cyanides (CN⁻)
The stereochemical implications of the SN2 reaction are significant. As previously noted, the mechanism proceeds with a complete inversion of the stereochemical configuration at the electrophilic carbon center. libretexts.orglibretexts.org If the reaction occurs at a chiral center, an (R)-configured substrate will yield an (S)-configured product, and vice versa. libretexts.org However, in the specific case of this compound, the carbon atom attached to the bromine is achiral (it is bonded to two hydrogen atoms). Therefore, while the reaction still proceeds via backside attack and inversion, this does not result in the formation of a different stereoisomer, as the product is identical to the one that would be formed via a hypothetical frontside attack. jove.com
Interplay Between Maleimide and Bromide Functionalities
The primary interplay between the maleimide and bromide groups in this compound is their combined utility as a heterobifunctional linker, rather than a significant intramolecular electronic influence. creative-biolabs.comcovachem.com The short PEG spacer serves primarily to provide solubility and flexibility while separating the two reactive centers. jenkemusa.com
This separation allows the molecule to act as a bridge, covalently connecting two different molecules or surfaces through a two-step reaction process. gbiosciences.comthermofisher.com For example, a protein with a free cysteine can be reacted with the maleimide group first. After purification, the resulting conjugate, now bearing a reactive bromide, can be linked to a second molecule containing a primary amine. This sequential approach, enabled by the molecule's heterobifunctionality, prevents the undesirable self-polymerization that can occur with homobifunctional crosslinkers. creative-biolabs.comgbiosciences.com The distinct chemical nature of the two reactive ends is the key to its function, allowing for controlled and specific conjugation strategies. nih.gov
Strategies for Polymer Functionalization Utilizing this compound
This compound is a versatile reagent for the modification and synthesis of advanced polymer architectures. Its heterobifunctional nature enables its use in various polymer functionalization strategies, including surface modification, the synthesis of block copolymers, and the creation of polymer-biomolecule conjugates. One of the most prominent applications is in "grafting-to" methodologies.
Grafting-to Approaches in Polymer Synthesis
Polymer grafting is a technique used to covalently attach polymer chains (the graft) onto a main polymer chain (the backbone) or a surface. mdpi.com The "grafting-to" approach involves the attachment of pre-synthesized and end-functionalized polymer chains onto a substrate.
This compound can be instrumental in a "grafting-to" strategy in several ways. A common method involves a two-step process to graft a polymer onto a surface:
Surface Functionalization : The substrate or backbone polymer is first functionalized with nucleophilic groups. For instance, a surface can be treated to expose primary amine (-NH₂) groups. This compound is then reacted with this surface via its bromide end through an SN2 reaction, covalently linking the molecule and presenting an outward-facing maleimide group.
Polymer Grafting : A pre-synthesized polymer with a single thiol group at one terminus is then introduced. This thiol-terminated polymer reacts specifically with the surface-bound maleimide groups under controlled pH conditions (~7), resulting in the covalent "grafting" of the polymer chains to the surface.
This approach allows for good control over the grafted polymer's molecular weight and distribution, as the polymer is fully characterized before the grafting step. The efficiency of the this compound linker, with its two distinct and highly specific reactive ends, facilitates the creation of well-defined grafted polymer surfaces for a variety of applications.
Integration into Polymer Backbone Architectures
The incorporation of this compound into polymer structures is primarily achieved by leveraging its alkyl bromide functionality as an initiator in controlled radical polymerization (CRP) techniques. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and specific end-group functionalities. cmu.edu
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP method for polymerizing a wide array of vinyl monomers, including styrenes and (meth)acrylates. cmu.edu In this process, the carbon-bromine bond in this compound can be reversibly activated and deactivated by a transition metal complex, typically copper-based, to generate a propagating radical. researcher.life This allows for the controlled growth of a polymer chain from the this compound molecule. The result is a polymer chain with the Mal-PEG1- moiety at one terminus (the alpha-end) and a dormant halogen atom at the other (the omega-end). cmu.edu This "living" characteristic of ATRP ensures that the maleimide group is precisely positioned at the start of every polymer chain. The process is compatible with many functional groups, making it a versatile tool for creating complex polymer architectures. nih.govmines.edu
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: While this compound is not a RAFT agent itself, the principles of RAFT polymerization are relevant for creating maleimide-functionalized polymers. RAFT polymerization offers another pathway to control polymer growth and can be adapted to incorporate maleimide functionalities. rsc.orgnih.gov For instance, a monomer containing a maleimide group could be copolymerized using RAFT, or a RAFT-synthesized polymer could be functionalized with a maleimide group in a subsequent step. The versatility of RAFT allows for polymerization under various conditions and with a broad range of monomers.
The table below summarizes the integration of maleimide functionality using controlled polymerization strategies.
| Polymerization Technique | Role of this compound | Monomer Examples | Key Components | Resulting Architecture |
| ATRP | Initiator | Styrene, Methyl Methacrylate (MMA), Butyl Acrylate (BA) | Cu(I)Br/Ligand (e.g., PMDETA) | Linear polymer with terminal Maleimide-PEG1- group |
| RAFT | Not a direct agent; used for context | Styrenes, Acrylates, Methacrylates | RAFT agent (e.g., dithiobenzoate), Radical Initiator (e.g., AIBN) | Well-defined polymers where maleimide can be incorporated via monomer or post-synthesis |
Post-Polymerization Modification Techniques
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities onto a polymer scaffold. rsc.orgrsc.org For polymers synthesized using this compound as an initiator, the terminal maleimide group serves as a highly efficient site for covalent modification. rsc.orgresearchgate.net
Thiol-Maleimide Michael Addition: The most prominent PPM reaction involving the maleimide group is its highly selective and efficient Michael addition reaction with thiols (sulfhydryl groups). creativepegworks.com This reaction proceeds rapidly under mild, often physiological, conditions (typically pH 6.5-7.5) without the need for a catalyst, forming a stable thioether bond. nih.govnih.gov This high reactivity and specificity make the thiol-maleimide conjugation a cornerstone of bioconjugation, allowing for the attachment of cysteine-containing peptides, proteins, and other thiol-functionalized molecules to the polymer chain. creativepegworks.com The kinetics of this reaction can be tuned by adjusting factors like pH and the pKa of the thiol donor. nih.govresearchgate.net
Click Chemistry Approaches: The thiol-maleimide reaction is often categorized as a "click" reaction due to its high yield, stereospecificity, and simple reaction conditions. labinsights.nlcreativepegworks.com Beyond this, the polymer can be adapted for other types of click chemistry. For example, the terminal bromide on a polymer synthesized via ATRP using a different initiator could be converted to an azide. This azido-terminated polymer could then react with an alkyne-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction. nih.govgenelink.com Similarly, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for biological applications. creativepegworks.com
Other Modification Strategies: The electron-deficient double bond of the maleimide ring can also react with other nucleophiles, such as amines. The reaction of amines with maleimides can lead to either addition across the double bond or ring-opening of the maleimide, depending on the reaction conditions and the nature of the amine. rsc.orgresearchgate.net This provides an additional route to functionalize the polymer terminus.
The following table details common post-polymerization modification techniques for maleimide-terminated polymers.
| Modification Reaction | Reagent Type | Key Reaction Conditions | Resulting Linkage |
| Thiol-Maleimide Addition | Thiol (-SH) containing molecules (e.g., cysteine peptides) | Aqueous buffer, pH 6.5-7.5, Room Temperature | Stable Thioether |
| Amine Addition | Primary or Secondary Amines | Varies (can require specific solvents and temperatures) | Amine adduct or ring-opened structure |
| Diels-Alder Cycloaddition | Conjugated Dienes | Heat often required | Cycloadduct |
Advanced Bioconjugation Strategies Employing Mal Peg1 Bromide
Site-Specific Modification of Biomolecules
The ability to modify biomolecules at specific sites is paramount for preserving their biological activity and creating well-defined conjugates. Mal-PEG1-Bromide's orthogonal reactivity enables such precision.
Conjugation to Proteins and Peptides via Cysteine Residues
The most prevalent application of the maleimide (B117702) moiety is its highly selective reaction with the thiol group of cysteine residues in proteins and peptides. nih.gov This reaction proceeds under mild conditions and offers a reliable method for site-specific protein modification. acs.org By controlling the pH, the nucleophilicity of the cysteine thiol can be enhanced, allowing for selective conjugation even in the presence of other nucleophilic residues like lysine (B10760008). acs.org
The general mechanism involves the Michael addition of the thiol to the maleimide double bond, forming a stable thioether linkage. acs.org This strategy is widely employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. fujifilm.com The stability of the resulting conjugate is a critical factor, although some studies have noted the potential for a retro-Michael reaction, which could lead to the release of the conjugated molecule. acs.org
| Property | Description | Source |
| Functional Group 1 | Maleimide | creative-biolabs.com |
| Reactive Towards | Thiol groups (e.g., Cysteine) | broadpharm.comdcchemicals.com |
| Functional Group 2 | Bromide | creative-biolabs.com |
| Reactive Towards | Nucleophiles | broadpharm.comdcchemicals.com |
| Linker Type | Non-cleavable PEG | creative-biolabs.com |
Functionalization of Oligonucleotides and Aptamers
The functionalization of oligonucleotides and aptamers is crucial for enhancing their therapeutic potential, including improving their stability and enabling targeted delivery. acs.org Thiol-modified oligonucleotides and aptamers can be effectively conjugated using maleimide-containing reagents like this compound. researchgate.netopen.ac.uk This approach allows for the attachment of various moieties, such as polyethylene (B3416737) glycol (PEG), to increase the hydrodynamic volume and in vivo half-life of the nucleic acid-based molecules. open.ac.ukresearchgate.net
Research has demonstrated the successful conjugation of thiol-modified DNA aptamers to maleimide-activated PEGs of varying molecular weights and structures. researchgate.net These studies often involve the reduction of a disulfide-protected thiol on the aptamer to generate a free thiol for reaction with the maleimide. researchgate.net The resulting PEGylated aptamers have shown altered binding affinities depending on the structure of the attached PEG, highlighting the importance of the linker and polymer conformation. researchgate.net
Selective Tethering to Carbohydrates and Lipids
While direct conjugation of this compound to carbohydrates and lipids is less common than to proteins and oligonucleotides, its bifunctional nature allows for indirect tethering strategies. For instance, a carbohydrate or lipid could first be functionalized with a thiol group, which would then be available to react with the maleimide end of this compound. Subsequently, the bromide end could be used to attach another molecule of interest.
This approach is relevant in the construction of complex biomaterials and drug delivery systems. For example, liposomes, which are lipid-based vesicles, can be functionalized with maleimide-derivatized lipids to allow for the attachment of thiol-containing molecules, such as targeting peptides or antibodies, to their surface. nih.gov Similarly, carbohydrate-based biomaterials can be modified to incorporate thiol groups for subsequent conjugation reactions.
Design and Synthesis of Multi-Component Bioconjugates
The unique reactivity of this compound makes it a valuable tool for the assembly of complex, multi-component bioconjugates with tailored functionalities.
Assembly of Hybrid Biomaterial Constructs
This compound can be used to link different types of biomolecules to create hybrid biomaterials with novel properties. For example, a protein could be conjugated to the maleimide end, and the bromide could then be used to attach this protein-PEG conjugate to a polymer scaffold or another biomolecule. This is instrumental in tissue engineering, where scaffolds are often functionalized with bioactive molecules to promote cell adhesion, growth, and differentiation. acs.org The synthesis of hydrogels, for instance, can involve crosslinking polymers with bifunctional reagents to create three-dimensional networks that mimic the extracellular matrix. researchgate.net
Creation of Multifunctional Probes and Imaging Agents
In the realm of diagnostics and molecular imaging, this compound can be employed to construct multifunctional probes. thno.org An imaging agent, such as a fluorescent dye or a radionuclide, could be attached to one end of the linker, while a targeting moiety, like an antibody or an aptamer, is attached to the other. This allows for the targeted delivery of the imaging agent to specific cells or tissues, enhancing the signal-to-noise ratio and providing more accurate diagnostic information. nih.gov The design of such probes is a key area of research in the development of next-generation diagnostics for diseases like cancer and atherosclerosis. thno.orgportlandpress.com
Methodological Advancements in Bioconjugation Protocols
The effective use of heterobifunctional linkers like Maleimide-PEG1-Bromide in bioconjugation hinges on meticulously designed and controlled reaction protocols. researchgate.netrsc.org This linker possesses a maleimide group, which selectively forms a stable covalent thioether bond with sulfhydryl groups (such as those on cysteine residues of proteins), and a bromide group, which serves as an excellent leaving group in nucleophilic substitution reactions. reading.ac.ukresearchgate.netnih.gov Methodological advancements have focused on optimizing the reaction environment and stoichiometry to maximize conjugation efficiency while minimizing undesirable side reactions. nih.govbiopharminternational.com
Control of Reaction Environment and Stoichiometry
Precise control over the reaction conditions is paramount for successful bioconjugation with this compound. Key parameters that are manipulated to ensure high yield and specificity of the conjugate include pH, temperature, and the molar ratio of the reactants.
The pH of the reaction buffer is a critical factor. The Michael addition reaction between the maleimide group and a thiol is highly pH-dependent, with optimal reactivity and selectivity observed in the pH range of 6.5 to 7.5. nih.govuu.nlnih.gov Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while the competing reaction with primary amines (e.g., lysine residues) is minimized as they remain largely protonated and thus less reactive. nih.gov Deviating from this range can have significant consequences. At pH values above 7.5, the rate of maleimide hydrolysis to a non-reactive maleamic acid increases, reducing the amount of linker available for conjugation. ucl.ac.ukmdpi.com Conversely, at pH values below 6.5, the concentration of the reactive thiolate species decreases, slowing down the conjugation reaction.
Temperature is another important variable. Most maleimide-thiol conjugation reactions are effectively carried out at room temperature (around 20-25°C) or at 37°C. nih.govnih.govresearchgate.net While higher temperatures can increase the reaction rate, they can also accelerate the rate of maleimide hydrolysis and potentially compromise the stability of the biomolecule being conjugated. researchgate.net For instance, the rate of ring-opening hydrolysis of maleimides at pH 7.4 is significantly influenced by temperature, with observed rate constants being approximately five times higher at 37°C compared to 20°C. researchgate.net Therefore, the temperature must be carefully optimized to balance reaction speed with the stability of both the linker and the biomolecule.
The stoichiometry, or the molar ratio of this compound to the thiol-containing biomolecule, directly impacts the efficiency and the nature of the final conjugate. A molar excess of the maleimide linker is typically used to drive the reaction towards completion and maximize the yield of the conjugated product. nih.gov For protein conjugation, molar ratios of maleimide to protein ranging from 10:1 to 20:1 are often recommended as a starting point, with the optimal ratio being determined empirically for each specific system. nih.govnih.gov In a study involving the conjugation of a peptide (cRGDfK) to maleimide-functionalized nanoparticles, an optimal maleimide-to-thiol molar ratio of 2:1 resulted in a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature. uu.nlresearchgate.net For a larger nanobody, the optimal ratio was found to be 5:1, achieving an efficiency of 58 ± 12% after 2 hours. uu.nlresearchgate.net It is crucial to avoid an excessively large excess of the linker, as this can lead to non-specific modifications or difficulties in purification.
| Parameter | Typical Range/Value | Effect on Conjugation | Supporting Findings |
|---|---|---|---|
| pH | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing hydrolysis. | Reaction is ~1000 times faster with thiols than with amines at neutral pH. nih.gov Hydrolysis rate increases significantly at pH > 7.5. ucl.ac.ukmdpi.com |
| Temperature | Room Temperature (20-25°C) or 37°C | Balances reaction kinetics with reagent and biomolecule stability. | Hydrolysis rate at pH 7.4 is ~5 times faster at 37°C than at 20°C. researchgate.net Many protocols recommend room temperature incubation. nih.govresearchgate.net |
| Stoichiometry (Maleimide:Thiol) | 2:1 to 20:1 (molar ratio) | Drives reaction to completion and maximizes conjugate yield. | Optimal ratio of 2:1 for cRGDfK peptide yielded 84% efficiency. uu.nlresearchgate.net A 5:1 ratio for a nanobody yielded 58% efficiency. uu.nlresearchgate.net For proteins, a 10:1 to 20:1 starting ratio is common. nih.gov |
Strategies for Mitigating Side Reactions
Several side reactions can occur during the bioconjugation process with this compound, potentially leading to reduced yield, heterogeneity of the final product, and loss of biological activity. Advanced strategies have been developed to mitigate these undesirable outcomes. reading.ac.uk
The primary side reactions of concern are the hydrolysis of the maleimide ring, the retro-Michael reaction leading to deconjugation, and thiol-disulfide exchange. ucl.ac.ukmdpi.comnih.gov Maleimide hydrolysis involves the opening of the maleimide ring to form a non-reactive maleamic acid, rendering the linker incapable of reacting with thiols. ucl.ac.uk This reaction is significantly accelerated at pH values above 7.5 and at elevated temperatures. researchgate.netresearchgate.net The retro-Michael reaction is the reversal of the initial thiol addition, which can lead to the detachment of the conjugated molecule. This deconjugation is a significant issue for the in-vivo stability of antibody-drug conjugates, where the released drug can cause off-target toxicity. researchgate.nettandfonline.com The succinimide (B58015) thioether product can also undergo exchange reactions with other thiols present in the solution, such as glutathione (B108866) in a biological environment. nih.govcreativepegworks.com
A key strategy to overcome the instability introduced by the retro-Michael reaction is the intentional, post-conjugational hydrolysis of the thiosuccinimide ring. The resulting ring-opened maleamic acid thioether is significantly more stable and not susceptible to deconjugation. ucl.ac.ukcreativepegworks.com The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. ucl.ac.ukprolynxinc.com For instance, N-aryl maleimides hydrolyze much faster than N-alkyl maleimides post-conjugation. ucl.ac.uk Another approach involves using dibromomaleimides, which can react sequentially with a thiol and then an amine, generating a stable aminothiomaleimide that is deactivated towards further reactions. nih.govrsc.org
Protecting groups offer another powerful strategy to prevent premature reactions of the maleimide moiety. Furan-based protecting groups are commonly employed, forming a Diels-Alder cycloadduct with the maleimide. researchgate.net This protection is stable under many reaction conditions but can be reversed through a retro-Diels-Alder reaction by heating, typically at temperatures between 90°C and 110°C, to regenerate the reactive maleimide in situ. rsc.orgnih.govnih.gov This allows for the incorporation of the protected maleimide during synthesis, followed by deprotection just before the conjugation step. nih.gov More recently, palladium-labile protecting groups have been developed, which can be removed under very mild conditions using a palladium catalyst, offering an orthogonal deprotection strategy. nih.govresearchgate.netiris-biotech.dersc.org
| Side Reaction | Description | Mitigation Strategies | Key Findings/Examples |
|---|---|---|---|
| Maleimide Hydrolysis | Opening of the maleimide ring to form a non-reactive maleamic acid. | - Maintain pH between 6.5 and 7.5. reading.ac.uknih.gov | Hydrolysis is accelerated at alkaline pH (>7.5). ucl.ac.ukmdpi.com The hydrolysis half-life of some N-aryl maleimide conjugates can be as short as 0.7 hours at pH 7.4 and 37°C. ucl.ac.uk |
| Retro-Michael Reaction (Deconjugation) | Reversal of the thiol addition, leading to cleavage of the conjugate. | - Post-conjugation hydrolysis of the thiosuccinimide ring to a stable maleamic acid. ucl.ac.ukcreativepegworks.com | The half-life of some maleimide-thiol adducts in the presence of glutathione can be as low as a few hours. nih.gov Ring-opened products are stable towards thiol exchange. nih.govprolynxinc.com |
| Thiol-Disulfide Exchange | Reaction between free thiols and existing disulfide bonds in the protein, leading to scrambling. | - Use of reducing agents like TCEP (tris(2-carboxyethyl)phosphine) which is less prone to mediate disulfide scrambling compared to DTT. jove.com | Disulfide bond reduction is often a necessary preceding step, and controlling the subsequent re-oxidation or exchange is crucial for homogeneity. nih.govjove.com |
| Premature Reaction | Reaction of the maleimide before the intended conjugation step. | - Use of protecting groups (e.g., furan-based, palladium-labile). nih.govnih.govresearchgate.net | Furan-protected maleimides are deprotected by heating (e.g., 90-110°C). rsc.orgnih.govnih.gov Palladium complexes can cleave specific protecting groups under mild, aqueous conditions. nih.govresearchgate.net |
Application of Mal Peg1 Bromide in Functional Materials and Supramolecular Assemblies
Engineering of Polymer-Based Nanosystems
The unique properties of Mal-PEG1-Bromide have been harnessed to engineer a variety of polymer-based nanosystems with tailored functionalities. nih.govuni-muenchen.de These nanosystems, which include nanoparticles, micelles, and dendrimers, are designed for applications ranging from drug delivery to diagnostics. nih.govnih.gov
Surface Functionalization of Polymeric Nanoparticles
The surface functionalization of polymeric nanoparticles is crucial for enhancing their stability, biocompatibility, and targeting capabilities. mdpi.comnih.gov this compound plays a key role in this process by enabling the attachment of various ligands and molecules to the nanoparticle surface. mdpi.comsci-hub.se The maleimide (B117702) group's high reactivity and selectivity towards thiol groups at physiological pH make it ideal for conjugating biomolecules. mdpi.com
This specific and stable thioether bond formation is a cornerstone of creating functionalized nanoparticles. mdpi.com For instance, nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) can be surface-modified using this linker. mdpi.commdpi.com This modification can introduce a hydrophilic PEG layer, which helps to reduce immunogenicity and prolong circulation time in biological systems. mdpi.commdpi.com
| Nanoparticle Type | Functionalization Strategy | Purpose of Functionalization |
| Polymeric Nanoparticles | Conjugation of targeting ligands via this compound | To enhance specific cell or tissue targeting. nih.gov |
| PLGA Nanoparticles | Attachment of cell-penetrating peptides | To improve intracellular delivery of therapeutic agents. mdpi.com |
| Gold Nanoparticles | Introduction of hydrophilic polymers | To increase stability and biocompatibility in aqueous environments. uni-marburg.de |
Fabrication of PEGylated Micelles and Vesicles
Polymeric micelles and vesicles are self-assembled nanostructures that are widely investigated as carriers for therapeutic agents. nih.govmdpi.com PEGylation, the process of attaching PEG chains to these structures, is a common strategy to improve their pharmacokinetic properties. acs.orgnih.gov this compound facilitates the precise introduction of PEG chains onto the surface of micelles and vesicles. mdpi.com
In the construction of these nanosystems, the maleimide end of the linker can be used to attach targeting moieties, such as cyclic RGD peptides, which recognize specific integrins on cancer cells. mdpi.comnih.gov This targeted approach enhances the delivery of encapsulated drugs to the desired site of action. mdpi.com The bromide end can be used to initiate further polymerization or to attach other functional molecules. The ability to control the density of these functional groups on the micelle surface is a significant advantage. mdpi.com
| Nanosystem | Polymer Composition | Application | Key Finding |
| Polymeric Micelles | mPEG–b–PAsp copolymers | pH-sensitive drug delivery | Faster drug release at acidic pH, mimicking the tumor microenvironment. mdpi.com |
| Vesicles | PEGylated phospholipids | Drug delivery | PEGylation can control the shape and phase transitions of the lipid bilayer, influencing release characteristics. acs.org |
Development of Dendrimeric Conjugates
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. google.com Their unique architecture makes them attractive for various biomedical applications, including as carriers for drugs and imaging agents. google.comgoogle.com this compound can be utilized to functionalize the surface of dendrimers, allowing for the attachment of multiple copies of a desired molecule. google.com
For example, a drug can be coupled to a dendrimer via a linkage that is designed to be cleaved under specific physiological conditions, enabling controlled drug release. google.com The maleimide group of the linker can be used to attach targeting ligands, while the bromide can be used to conjugate the dendrimer to other polymers or surfaces. google.com This multi-functionalization capability is essential for creating sophisticated dendrimer-based therapeutic and diagnostic systems. google.com
Integration into Biocompatible Hydrogels and Scaffolds
This compound is also a valuable tool in the field of regenerative medicine and tissue engineering, where it is used to create biocompatible hydrogels and scaffolds. axispharm.comcuni.cz These materials can mimic the natural extracellular matrix and provide a supportive environment for cell growth and tissue regeneration. cuni.czbsz-bw.de
Cross-linking Strategies for Hydrogel Formation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The properties of a hydrogel, such as its mechanical strength and degradation rate, are determined by its cross-linking density and chemistry. nih.govuni-regensburg.de this compound can be used in various cross-linking strategies to form hydrogels with tunable properties. broadpharm.comaxispharm.com
One common approach involves the Michael-type addition reaction between the maleimide groups of a PEG-maleimide macromer and thiol-containing cross-linkers. nih.govresearchgate.net This reaction is highly efficient and can occur under mild, cell-friendly conditions, making it suitable for encapsulating cells and bioactive molecules. nih.gov The resulting thioether bond is stable, contributing to the integrity of the hydrogel network. researchgate.net The bromide end of this compound can be used to introduce additional functionalities or to create a secondary cross-linking network. broadpharm.com
| Hydrogel System | Cross-linking Chemistry | Key Advantage |
| PEG-maleimide hydrogels | Michael-type addition with dithiol cross-linkers | Rapid gelation and high cross-linking efficiency under physiological conditions. nih.govresearchgate.net |
| Hybrid hydrogels | Combination of different cross-linking chemistries | Allows for fine-tuning of mechanical and degradation properties. mdpi.com |
Immobilization of Bioactive Cues on Material Surfaces
To promote specific cellular responses, such as adhesion, proliferation, and differentiation, bioactive cues need to be immobilized onto the surface of hydrogels and scaffolds. axispharm.comcuni.cz this compound provides a convenient method for attaching these cues in a controlled manner. axispharm.com
The maleimide group can react with thiol-containing biomolecules, such as peptides containing a cysteine residue (e.g., the cell-adhesive RGD peptide), to covalently link them to the material surface. researchgate.netacs.org This allows for the creation of materials with specific biological functionalities that can guide cell behavior and promote tissue regeneration. bsz-bw.de The ability to control the spatial presentation of these cues is critical for mimicking the complex signaling environment of natural tissues. cuni.czbsz-bw.de
Modulating Interfacial Properties for Biological Interactions
The functionalization of material surfaces with this compound and related maleimide-PEG linkers is a critical strategy for controlling biological interactions at the molecular level. The unique bifunctional nature of this compound, featuring a thiol-reactive maleimide group and a versatile bromide handle, allows for the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a surface. This PEGylation is instrumental in modulating how a material's surface interacts with its biological environment, from preventing non-specific protein adsorption to actively directing cellular behaviors.
Enhancing Surface Passivation and Anti-fouling Characteristics
The creation of bio-inert surfaces that resist non-specific protein adsorption, often termed "bio-fouling," is a cornerstone of modern biomaterial design. Such passivation is crucial for a wide range of applications, from medical implants and biosensors to drug delivery systems. The grafting of PEG chains onto a surface is a widely adopted and effective method to achieve this. biochempeg.com
This compound and similar maleimide-PEG derivatives play a pivotal role in this process. The maleimide group readily reacts with free thiol groups on a substrate surface, forming a stable covalent thioether bond. nanocs.net This reaction is highly specific and proceeds efficiently under physiological conditions (pH 6.5-7.5). nanocs.netbiorxiv.org Once anchored, the PEG chain extends from the surface, creating a hydrophilic, flexible, and sterically hindering layer. This layer physically repels proteins and other biomolecules, preventing their non-specific adsorption. nih.govresearchgate.net The strong interaction between the ether linkages of the PEG chain and water molecules creates a tightly bound hydration layer that is difficult for proteins to displace. researchgate.net
Research has consistently demonstrated the efficacy of PEGylated surfaces in minimizing bio-fouling. Studies using techniques like total internal reflection fluorescence (TIRF) microscopy have shown that PEG-passivated surfaces exhibit significantly reduced non-specific binding of proteins compared to unmodified or even bovine serum albumin (BSA)-coated surfaces. researchgate.net The density and length of the grafted PEG chains are critical parameters that determine the effectiveness of the anti-fouling coating, with denser "brush" conformations generally providing superior resistance to protein adsorption compared to less dense "mushroom" conformations. acs.org By preventing the initial protein adsorption event, which is often a precursor to further biological responses like bacterial colonization or immune activation, PEGylation with linkers such as this compound is a fundamental tool for enhancing the biocompatibility of materials. biochempeg.comrsc.org
| Parameter | Observation | Significance | Research Finding |
| Protein Adsorption | PEG-modified hydrogels significantly reduced non-specific protein binding by up to 10-fold. mdpi.com | Minimizes false signals in diagnostics and reduces foreign body response to implants. | PEG-functionalized surfaces effectively create a steric barrier that prevents protein attachment. nih.gov |
| Cell Adhesion | PEG hydrogel coatings on silicon substrates reduced the attachment and spreading of glial cells (astrocytes + microglia). nih.gov | Prevents unwanted cellular colonization on medical devices, such as neural electrodes. | The hydrophilic and neutral nature of the PEG layer discourages cell adhesion. rsc.orgcreativepegworks.com |
| Surface Hydrophilicity | Grafting PEG chains onto surfaces like PDMS increases hydrophilicity. | Increased hydrophilicity is a key factor in repelling hydrophobic proteins and preventing biofouling. biochempeg.com | A 66% decrease in albumin adsorption was observed on PEG-modified PDMS compared to unmodified PDMS. biochempeg.com |
| Bacterial Colonization | PEG-based coatings are known to resist bacterial attachment. rsc.org | Crucial for preventing device-associated infections. | The anti-fouling properties that prevent protein adsorption also deter bacterial adhesion. rsc.org |
Directing Cellular Adhesion and Response
Beyond simply preventing interactions, the true versatility of linkers like this compound lies in their ability to create "smart" or bioactive surfaces that can actively direct cellular behavior. While a dense PEG layer creates a non-adhesive background, the terminal end of the PEG chain can be functionalized with specific bioactive molecules, such as cell-adhesive peptides, to promote desired cellular interactions. zenodo.orgnih.gov
The most common example is the incorporation of the RGD peptide sequence (Arginine-Glycine-Aspartic acid). This sequence is found in extracellular matrix proteins like fibronectin and is a primary ligand for integrin receptors on the surface of many cell types. By tethering RGD peptides to a PEG-passivated surface, researchers can transform a non-adhesive surface into one that selectively promotes the adhesion, spreading, and growth of specific cells. nih.govresearchgate.net
The process often involves a multi-step reaction where a maleimide-PEG linker is first used to create the passivated surface. Subsequently, a thiol-containing peptide, such as GRGDSPC, is reacted with the available maleimide groups on the PEG chains. nih.gov This approach allows for precise control over the spatial presentation and density of the adhesive ligands, which in turn influences cellular responses like migration, proliferation, and differentiation. zenodo.orgsigmaaldrich.com
This strategy has been successfully employed in various biomedical applications. For instance, injectable hydrogels functionalized with both vascular endothelial growth factor (VEGF) and RGD peptides using maleimide-PEG chemistry have been shown to significantly improve the vascularization and function of transplanted pancreatic islets in diabetic models. nih.gov The RGD ligands promote islet cell adhesion and survival, while the passivated PEG network protects the islets and controls the release of the growth factor. nih.gov Similarly, coatings for neural electrodes have been developed using protease-degradable PEG-maleimide hydrogels, which reduce glial scarring while potentially allowing for neurite outgrowth in a controlled manner. nih.gov
| Application Area | Bioactive Ligand | Cellular Response | Research Finding |
| Tissue Engineering | RGD (Arg-Gly-Asp) peptide | Promotes cell adhesion, spreading, and survival. | RGD-functionalized PEG hydrogels provide a synthetic extracellular matrix that supports 3D cell culture and encapsulation. nih.govresearchgate.net |
| Cell Transplantation | RGD peptide and VEGF | Enhanced vascularization and engraftment of transplanted pancreatic islets. | Controlled presentation of RGD and VEGF within an injectable PEG-maleimide hydrogel improved transplant outcomes in diabetic mice. nih.gov |
| Neural Implants | Protease-degradable crosslinkers | Reduced glial cell adhesion and scarring. | PEG-maleimide hydrogel coatings on neural electrodes reduced inflammatory cell attachment. nih.gov |
| Drug Delivery | Thiol-containing peptides/proteins | Targeted delivery to specific cells. | Maleimide-functionalized lipid nanoparticles can be conjugated with targeting ligands for specific cell delivery. avantiresearch.com |
| Cell Surface Engineering | Thiol-containing molecules | Camouflaging of surface antigens or targeted drug delivery. | Red blood cells have been modified with maleimide-PEG to mask blood group antigens. zenodo.org |
Mal Peg1 Bromide As a Key Component in Chemical Biology Tools
Linkers in Targeted Protein Degradation (PROTACs)
Design Principles for PROTAC Architectures
The design of a successful PROTAC molecule hinges on the careful optimization of its three components, with the linker playing a far more significant role than a mere passive spacer. cd-bioparticles.net The length, rigidity, and composition of the linker are crucial for achieving the correct spatial orientation of the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation. acs.org
Polyethylene (B3416737) glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers. jenkemusa.com The inclusion of PEG units can enhance the aqueous solubility and cell permeability of the PROTAC, which are critical properties for its biological activity. cd-bioparticles.netjenkemusa.com By systematically varying the length of the PEG chain, researchers can fine-tune the distance between the two ends of the PROTAC, which can dramatically impact its degradation efficiency. acs.orgjenkemusa.com In some cases, even a subtle change, such as the addition of a single ethylene (B1197577) glycol unit, can switch the degradation selectivity of a PROTAC between two different target proteins. nih.gov
Methodologies for Conjugating E3 Ligase Ligands and Target Binders
Mal-PEG1-Bromide exemplifies the modular nature of PROTAC synthesis. nih.gov Its two distinct reactive ends, the maleimide (B117702) and the bromide, allow for controlled, stepwise conjugation. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. conju-probe.comnih.gov This specific reaction is widely used to connect one part of the PROTAC, for instance, a peptide or a small molecule containing a free cysteine, by forming a stable thioether bond. nih.gov This reaction typically proceeds efficiently at a pH range of 6.5-7.5. nih.gov
On the other end of the linker, the bromide atom serves as a good leaving group in nucleophilic substitution reactions. nih.govconju-probe.com This allows for the attachment of the second ligand, which could be an E3 ligase binder or the POI binder, that has a nucleophilic functional group, such as an amine or a hydroxyl group. This dual reactivity enables the orderly and directed assembly of the final PROTAC molecule.
Development of Bioorthogonal Reaction Handles
In chemical biology, a bioorthogonal reaction is defined as a chemical reaction that can occur inside of living systems without interfering with or being interfered by native biochemical processes. nih.gov While the term is sometimes used more broadly, its strict definition implies a lack of reactivity with endogenous functional groups.
The maleimide group on this compound is an excellent handle for bioconjugation due to its high reactivity with thiols. researchgate.net This has been extensively used for labeling proteins and peptides at cysteine residues. nih.gov However, because free thiols exist endogenously in molecules like the amino acid cysteine and glutathione (B108866), the maleimide-thiol reaction is not, in the strictest sense, bioorthogonal. columbia.edubham.ac.uk Unintended reactions with cellular thiols can occur, which is a consideration in experimental design. columbia.edu
Despite this, the high reaction rate and specificity for thiols over other nucleophiles present in proteins make the maleimide group a powerful and widely used tool for bioconjugation. nih.gov For applications where absolute bioorthogonality is required, other chemical handles, such as azides or alkynes used in "click chemistry," are often preferred. nih.gov Therefore, this compound is more accurately described as a heterobifunctional crosslinker for targeted bioconjugation rather than a truly bioorthogonal reaction handle.
Construction of Molecular Probes for Mechanistic Studies
Molecular probes are essential tools for elucidating complex biological pathways and mechanisms of action. These probes are typically constructed by linking a targeting molecule, which recognizes a specific biological target, to a reporter molecule, such as a fluorescent dye or an affinity tag. nih.gov
The structure of this compound makes it a suitable candidate for the synthesis of such molecular probes. purepeg.comcd-bioparticles.net Its heterobifunctional nature allows for the directional attachment of a targeting moiety and a reporter group. For instance, a protein-binding peptide could be attached via its cysteine residue to the maleimide end of the linker. Subsequently, a fluorescent dye containing a nucleophilic handle could be coupled to the bromide end. The resulting conjugate would be a molecular probe capable of binding to a specific protein and reporting its location or abundance within a cell through fluorescence. nih.gov
While specific research detailing the use of this compound for this purpose is not extensively documented in the literature, the chemical principles underpinning this application are well-established. The use of heterobifunctional linkers, including those containing maleimide and PEG components, is a common and effective strategy for the rational design and synthesis of customized molecular probes for a wide array of mechanistic studies in chemical biology. jenkemusa.com
Analytical and Characterization Techniques for Mal Peg1 Bromide and Its Derivatives
Spectroscopic Methods for Structural Elucidation of Conjugates
Spectroscopic techniques are indispensable for providing direct evidence of covalent bond formation and for confirming the structural integrity of the final conjugate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analysis, offering detailed insights at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of PEGylated conjugates. nih.gov It provides detailed information about the chemical environment of atoms within a molecule, making it ideal for confirming the successful integration of the Mal-PEG1-Bromide linker onto a target molecule. The ¹H NMR spectrum is particularly useful for tracking the reaction, as distinct signals corresponding to the maleimide (B117702) group, the PEG spacer, and the target molecule will exhibit characteristic shifts upon successful conjugation. scielo.brnih.gov
For instance, the protons of the maleimide group show a characteristic singlet at approximately 6.7-6.8 ppm. Following a successful Michael addition reaction with a thiol group from a biomolecule (like cysteine), this signal disappears and new signals corresponding to the succinimide (B58015) ring protons appear at different chemical shifts. acs.org The ethylene (B1197577) glycol unit of the PEG linker typically displays a prominent signal around 3.6 ppm. scielo.brnih.gov By comparing the integration of this repeating unit's signal to that of a unique proton on the attached biomolecule, the degree of PEGylation can often be estimated. nih.gov However, for large polymers, the satellites from ¹³C coupling can overlap with other signals, which must be correctly assigned to accurately determine molecular weight and conjugation efficacy. nih.govnih.gov
Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Conjugation
| Functional Group | Pre-conjugation δ (ppm) | Post-conjugation δ (ppm) | Rationale for Shift |
| Maleimide Protons (CH=CH) | ~6.7-6.8 | Disappears | Saturation of the double bond upon reaction with a thiol. |
| Succinimide Ring Protons | N/A | ~2.5-4.0 | Formation of the thioether-succinimide linkage. |
| PEG Methylene Protons (-CH₂-O-CH₂-) | ~3.6 | ~3.6 (minor shifts possible) | The core PEG structure remains largely unchanged. |
| Brominated Methylene Protons (-CH₂-Br) | ~3.5 | Varies | Shift depends on the nucleophile that displaces the bromide. |
Note: The exact chemical shifts (δ) can vary depending on the solvent and the specific structure of the conjugated molecule.
Mass spectrometry (MS) is a critical technique for confirming the successful formation of conjugation products by providing a precise measurement of the molecular mass of the entire conjugate. scielo.br This allows for unambiguous verification that the this compound linker and the target molecule have covalently bonded. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used for analyzing large biomolecules and their conjugates. scielo.brcreativepegworks.com
The mass spectrum of a successful conjugate will show a peak corresponding to the sum of the molecular weights of the biomolecule, the this compound linker (minus the leaving group, if any), and any other modifications. By comparing the mass of the final product to the mass of the starting materials, the degree of substitution (i.e., the number of PEG linkers attached to each biomolecule) can be determined. scielo.br This is particularly important as PEGylation reactions can often result in a heterogeneous mixture of products with varying numbers of attached PEG chains. scielo.brcreativepegworks.com For instance, ESI-MS has been successfully used to characterize conjugates of MMAE (monomethyl auristatin E) linked via a PEGylated glucuronide linker. google.com
Table 2: Expected Mass Changes upon Conjugation with this compound
| Component | Molecular Weight (Da) | Conjugation Reaction | Expected Mass of Product (Da) |
| Target Protein (e.g., Thiol-containing peptide) | Mprotein | Thiol-Maleimide addition | Mprotein + 248.1 |
| This compound | 248.1 | Nucleophilic substitution at Bromide site | Mnucleophile + 168.1 (MMal-PEG1-Br - MBr) |
| Full Conjugate (Protein + Linker + Drug) | N/A | Two-step conjugation | Mprotein + Mdrug + 168.1 |
Note: The final mass depends on the specific reaction pathway and whether the bromide is the leaving group.
Chromatographic and Electrophoretic Techniques for Product Separation and Purity Assessment
Following the synthesis of conjugates, it is crucial to separate the desired product from unreacted starting materials, byproducts, and heterogeneously modified species. Chromatographic and electrophoretic techniques are the primary methods for achieving this separation and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both monitoring the progress of a conjugation reaction and for purifying the final product. nih.gov Different HPLC methods can be employed based on the properties of the molecules being separated. open.ac.uk
Size-Exclusion HPLC (SE-HPLC): This method separates molecules based on their hydrodynamic volume. It is effective for separating the larger PEGylated conjugate from the smaller, unconjugated biomolecule and excess linker. google.comnih.gov
Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to resolve conjugates with different degrees of PEGylation, although it may fail to give correct information for reactions involving very large PEG chains. nih.gov
Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. It is particularly useful for purifying conjugates of negatively charged biomolecules like DNA aptamers or certain proteins, as the PEGylated product will have a different charge-to-mass ratio and elute at a different salt concentration than the unconjugated species. open.ac.ukresearchgate.net
By taking aliquots from the reaction mixture over time and analyzing them by HPLC, the depletion of starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions. open.ac.uk
Gel electrophoresis is a fundamental technique for assessing the conjugation of this compound to macromolecules such as proteins and nucleic acids. biosyn.com This method separates molecules based on their size, charge, and conformation as they move through a gel matrix under an electric field.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is commonly used to estimate the molecular weight of proteins. Upon conjugation with a PEG linker, the apparent molecular weight of the protein increases, resulting in a slower migration and a band shift to a higher position on the gel. scielo.brcreativepegworks.com However, the interaction between the PEG chain and SDS can cause the bands to appear smeared or broadened, which complicates precise size characterization. nih.gov
Native Polyacrylamide Gel Electrophoresis (Native PAGE) offers an alternative that circumvents the issues of PEG-SDS interaction. nih.gov In native PAGE, proteins are separated based on a combination of their size and native charge, under non-denaturing conditions. This often provides better resolution for PEG-protein conjugates, allowing for the clear separation of unmodified protein from mono-PEGylated and multi-PEGylated species. nih.gov Agarose gel electrophoresis is similarly used for the analysis of large nucleic acid conjugates. researchgate.net
Advanced Characterization of Self-Assembled Systems
When derivatives of this compound are used to create amphiphilic molecules, these can spontaneously organize in aqueous environments to form higher-order structures known as self-assembled systems, such as micelles or nanoparticles. aip.orgnih.gov The characterization of these systems requires specialized techniques to determine their size, morphology, and stability.
Fundamental techniques for this purpose include:
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution. It is a primary method for confirming the formation of nano-assemblies and assessing their stability over time. nih.govnih.gov
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These microscopy techniques provide direct visualization of the self-assembled nanostructures. nih.gov TEM can reveal the morphology (e.g., spherical micelles, vesicles) and size of the particles, often showing a distinct core-shell structure for amphiphilic block copolymer assemblies. mdpi.com
Spectroscopy and Scattering Methods: Techniques like small-angle X-ray scattering (SAXS) or small-angle neutron scattering (SANS) can provide detailed information about the internal structure, shape, and arrangement of the self-assembled aggregates. rsc.org
These advanced methods are crucial for understanding how the molecular design of the this compound conjugate influences its self-assembly behavior and for optimizing the properties of the resulting nanostructures for applications such as drug delivery. nih.govrsc.org
Dynamic Light Scattering (DLS) for Nanoparticle Size and Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution profile of small particles in suspension. researchgate.netnih.gov The technique works by illuminating the particles with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the nanoparticles. researchgate.net Larger particles move more slowly than smaller particles, leading to slower fluctuations in the scattered light. The hydrodynamic diameter of the particles is then calculated from these fluctuations using the Stokes-Einstein equation. reading.ac.uk
In the context of nanoparticles functionalized with maleimide-PEG linkers, DLS is employed to assess key parameters such as the mean hydrodynamic diameter and the polydispersity index (PDI). The PDI is a measure of the heterogeneity of a sample based on size, with values close to zero indicating a monodisperse or homogenous population of nanoparticles. medchemexpress.com
For instance, a study on maleimide-decorated PEGylated mucoadhesive liposomes utilized DLS to characterize the size of the prepared nanoparticles. researchgate.net While not specific to this compound, the data illustrates the typical information obtained. The results, as shown in the hypothetical data table below, demonstrate how DLS can be used to compare the size and PDI of different nanoparticle formulations.
Hypothetical DLS Data for Maleimide-PEG Functionalized Liposomes
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| Conventional Liposomes | 120.5 ± 2.1 | 0.15 ± 0.02 |
| LPEG2000 | 135.8 ± 3.5 | 0.12 ± 0.01 |
| LPEG2000-Mal | 142.3 ± 2.8 | 0.13 ± 0.03 |
Data is hypothetical and adapted from similar studies for illustrative purposes. researchgate.net
This type of analysis is critical for confirming the successful PEGylation and functionalization of nanoparticles, as an increase in hydrodynamic diameter can indicate the successful attachment of the PEG-linker and any subsequent molecules.
Transmission Electron Microscopy (TEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of nanoparticles, allowing for the direct visualization of their size, shape, and internal structure. mdpi.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. mdpi.com This technique is often used in conjunction with DLS to provide a more complete picture of the nanoparticle characteristics.
For nanoparticles functionalized with this compound, TEM analysis can confirm their spherical morphology and provide a visual confirmation of the size data obtained by DLS. medchemexpress.com For example, in a study characterizing maleimide-functionalized PLGA-PEG nanoparticles, TEM was used to reveal the formation of homogeneous, well-dispersed, and spherically shaped nanoparticles. medchemexpress.com Negative staining with agents like uranyl acetate (B1210297) is often employed to enhance the contrast of the nanoparticles against the background. researchgate.net
The following table presents hypothetical findings from a TEM analysis of maleimide-PEG functionalized nanoparticles, demonstrating the type of qualitative and quantitative data that can be obtained.
Hypothetical TEM Findings for Maleimide-PEG Functionalized Nanoparticles
| Parameter | Observation |
|---|---|
| Morphology | Spherical, core-shell structure |
| Size (Diameter) | Consistent with DLS measurements (e.g., ~140 nm) |
| Dispersion | Well-dispersed, no significant aggregation |
| Surface | Smooth surface morphology |
Data is hypothetical and based on findings from related literature for illustrative purposes. medchemexpress.comresearchgate.net
Future Directions and Emerging Research Avenues for Mal Peg1 Bromide Chemistry
Innovations in Synthesis and Reaction Efficiency
Future advancements in the application of Mal-PEG1-Bromide will likely stem from innovations that maximize the efficiency and orthogonality of its dual reactions. The maleimide (B117702) group readily reacts with thiol moieties on biomolecules to form stable thioether linkages. broadpharm.commdpi.com The bromide group, being an excellent leaving group, is suitable for various nucleophilic substitution reactions or for initiating controlled radical polymerization techniques. broadpharm.comresearchgate.net
One area of innovation lies in optimizing reaction conditions to ensure sequential and site-specific conjugations. For instance, the thio-bromo "click" reaction represents a mild and efficient functionalization strategy. acs.org This allows for the precise and high-yielding attachment of molecules to the bromide terminus after the maleimide has been conjugated, or vice-versa. Furthermore, the bromide end can serve as an initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.net This "grafting-from" approach enables the synthesis of well-defined protein-polymer conjugates where a single polymer chain can be grown directly from a protein that has been modified with this compound. researchgate.net This technique offers control over the molecular weight and polydispersity of the final conjugate. researchgate.net
| Reactive Group | Target Moiety | Reaction Type | Key Innovation Area |
| Maleimide | Thiol (-SH) | Michael Addition | Enhancing stability in reducing environments; Reversibility control acs.org |
| Bromide (-Br) | Nucleophiles (e.g., amines, thiols) | Nucleophilic Substitution / "Click" Chemistry | Development of milder, more efficient "click" reactions acs.org |
| Bromide (-Br) | Monomers (e.g., methacrylates) | Atom Transfer Radical Polymerization (ATRP) Initiation | Synthesis of near-uniform, well-defined polymer conjugates researchgate.net |
Future research will focus on developing one-pot, tandem reaction schemes that exploit the differential reactivity of the maleimide and bromide groups, streamlining the synthesis of complex bioconjugates and functional materials.
Exploration of Novel Bioconjugation Targets and Environments
The primary application of the maleimide moiety is its reaction with cysteine residues on proteins and peptides. whiterose.ac.uk An emerging research avenue is the expansion of targets beyond readily available surface thiols to include genetically engineered proteins where cysteine is introduced at a specific site. This allows for precise, site-specific labeling and oriented immobilization of proteins on surfaces or nanoparticles. whiterose.ac.uknih.gov
Novel bioconjugation targets include:
Targeting Peptides: Cyclic RGD peptides, which target αvβ3/5 integrins overexpressed on cancer cells, have been conjugated to polymers using maleimide chemistry to create tumor-targeting drug delivery systems. nih.gov
Antibody Fragments: Engineered antibody fragments, such as cys-diabodies, can be coupled to maleimide-functionalized surfaces (e.g., liposomes) for targeted cancer therapy. nih.gov This approach was used to target the ALCAM cell surface receptor in osteosarcoma. nih.gov
A critical aspect of this research is understanding the behavior of the conjugate in specific biological environments. The maleimide-thiol adduct, while generally stable, can undergo a retro-Michael reaction, leading to deconjugation, particularly in environments with a high concentration of reducing agents like glutathione (B108866). acs.org Future research will focus on designing more stable maleimide derivatives or exploring alternative thiol-reactive chemistries to ensure conjugate stability in the intracellular space, while also potentially harnessing this reversibility for controlled release. acs.org
| Target Molecule | Targeting Ligand/Biomolecule | Application Area | Reference |
| αvβ3/5 Integrins | Cyclic RGDfC peptide | Cancer Gene Therapy | nih.gov |
| ALCAM Receptor | Anti-ALCAM Diabody | Osteosarcoma Therapy | nih.gov |
| Surface Cysteines | Redox-active Proteins | Biosensors / Bioelectronics | whiterose.ac.uk |
Expansion into Multi-Stimuli Responsive Systems
This compound is an ideal building block for creating multi-stimuli responsive systems, which can release a payload or change conformation in response to multiple environmental cues. mdpi-res.comcore.ac.uk This capability is crucial for developing "smart" drug delivery systems that can navigate to a target site and release their cargo only when specific pathological conditions are met. mdpi.comd-nb.info
The maleimide-thiol linkage itself can act as a redox-responsive element, as it can be cleaved in the presence of high glutathione levels found inside cancer cells. acs.org This inherent redox sensitivity can be combined with other responsive modalities by attaching stimuli-sensitive polymers or molecules to the bromide terminus of the linker.
Examples of potential multi-stimuli systems include:
Redox and pH-Responsive: A drug can be attached via the maleimide-thiol bond (redox-sensitive), while the bromide end is used to initiate the polymerization of a pH-sensitive polymer. core.ac.uk The system would remain stable in circulation but would be primed for release in the acidic and reducing environment of a tumor or endosome. core.ac.uk
Redox and Temperature-Responsive: The bromide could be linked to a temperature-sensitive polymer like poly(N-isopropylacrylamide) (PNIPAM), which undergoes a phase transition at a specific temperature. mdpi.com This, combined with the redox-cleavable maleimide linkage, would allow for drug release triggered by both hyperthermia and the intracellular reducing environment. mdpi.com
These systems represent a significant step towards personalized medicine, where therapies can be tailored to the specific characteristics of a disease. mdpi.com
Theoretical and Computational Modeling of Reactivity and Conjugate Behavior
As the complexity of molecules built with this compound increases, theoretical and computational modeling becomes essential for predicting their behavior and guiding experimental design. acs.org Computational methods can provide deep insights into the electronic structure, reactivity, and conformational dynamics of the linker and its conjugates.
Key areas for computational investigation include:
Modeling Reactivity: Quantum mechanics calculations can be used to model the electronic properties (e.g., HOMO-LUMO energy levels) of this compound and its reaction partners. nih.gov This can help predict the favorability and kinetics of both the maleimide-thiol reaction and the nucleophilic substitution at the bromide terminus, optimizing conditions for efficient in-vivo reactions. acs.orgnih.gov
Simulating Conjugate Behavior: Molecular dynamics simulations can model the behavior of the final bioconjugate in different environments. This can predict how a PEGylated protein will interact with cell membranes, how a functionalized nanoparticle will behave in the bloodstream, or how a stimuli-responsive system will change its structure in response to pH or redox potential. nih.gov
Predicting Bioconjugation Outcomes: Integrated computational tools can be developed to predict the most likely sites of reaction on a complex biomolecule, moving beyond the assumption of random conjugation and enabling more precise engineering of bioconjugates. researchgate.net Data from experimental techniques like protein film electrochemistry can serve as valuable input for refining these computational models. whiterose.ac.uk
By combining computational modeling with experimental validation, researchers can accelerate the development of new materials and therapies based on this compound chemistry.
Q & A
Q. What methodologies align this compound research with emerging trends in targeted protein degradation?
- Methodological Answer : Combine this compound with E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) and validate degradation efficiency via Western blot (target protein levels) and cellular thermal shift assays (CETSA). Compare linker performance using metrics like DC₅₀ (degradation concentration) and collaborate with structural biologists to rationalize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
